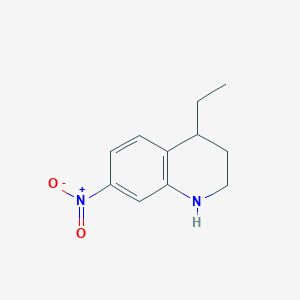

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

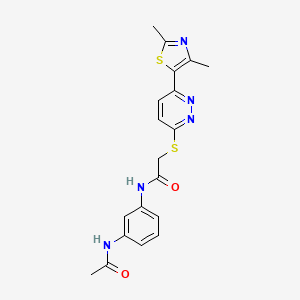

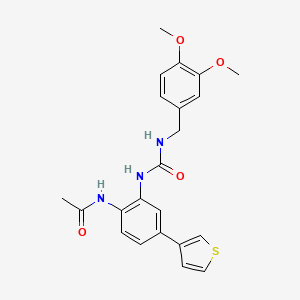

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 2092461-37-3 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, which includes this compound, has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9 (13 (14)15)3-4-10 (8)11/h3-4,7-8,12H,2,5-6H2,1H3 .Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroquinolines has been a focus of recent research . This process involves reactions that include the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Wirkmechanismus

Target of Action

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a structural motif of various natural products and therapeutic lead compounds . .

Mode of Action

It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities

Biochemical Pathways

It’s known that tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules . Therefore, it’s plausible that this compound could affect the same biochemical pathways as these alkaloids and bioactive molecules.

Result of Action

Given its structural similarity to tetrahydroisoquinolines, it might exhibit similar biological activities .

Vorteile Und Einschränkungen Für Laborexperimente

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also highly selective in its biological activity, making it a useful tool for studying specific enzymes and pathways. However, this compound also has some limitations. It can be difficult to obtain high yields of pure this compound, and the synthesis process can be time-consuming and expensive. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. One area of research is the development of new drugs based on the structure of this compound. This compound derivatives have been shown to exhibit even greater anti-inflammatory and anti-cancer activity than the parent compound, making them promising candidates for drug development. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological effects and to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of this compound, particularly at high concentrations.

Synthesemethoden

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVLPVAOMULIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)

![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)

![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)